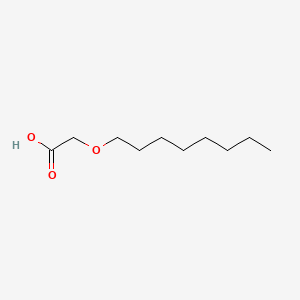

2-(Octyloxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294114. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-octoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSBYYHIHGQARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274849 | |

| Record name | 2-(Octyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63632-58-6 | |

| Record name | (Octyloxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063632586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63632-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Octyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octyloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (OCTYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V9TB38ZCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-(Octyloxy)acetic Acid

Executive Summary

2-(Octyloxy)acetic acid (CAS 63632-58-6) is an amphiphilic ether carboxylate surfactant and a critical synthetic intermediate in the development of functionalized lipids and biodegradable detergents. Unlike standard fatty acids, the insertion of an ether oxygen at the

Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | Octyloxyacetic acid; (n-Octyloxy)acetic acid; Capryloxyacetic acid |

| CAS Number | 63632-58-6 |

| Molecular Formula | |

| Molecular Weight | 188.26 g/mol |

| SMILES | CCCCCCCCOCC(=O)O |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | ~303.8°C (Predicted at 760 mmHg) |

| Density | 0.967 g/cm³ |

| pKa (Acid) | ~3.5 – 3.8 (Ether oxygen inductive effect increases acidity vs. octanoic acid) |

| LogP (Octanol/Water) | 2.9 (Lipophilic) |

| Solubility | Soluble in ethanol, DMSO, chloroform; Sparingly soluble in water (pH dependent) |

Synthetic Pathway & Methodology

The most robust synthesis for this compound utilizes a modified Williamson Ether Synthesis. This route is preferred over oxidation of 2-(octyloxy)ethanol due to higher selectivity and easier workup.

Reaction Logic

The reaction involves the nucleophilic attack of the octyloxide anion (generated from 1-octanol) on the

-

Reagents: 1-Octanol (Nucleophile), Chloroacetic acid (Electrophile), Sodium Hydride (Base).

-

Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide) to promote

kinetics. -

Critical Control: Temperature must be controlled during the deprotonation step to prevent runaway exotherms, and the acidification step requires pH monitoring to ensure full protonation of the carboxylate without degrading the ether linkage.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood. NaH is pyrophoric.

-

Deprotonation:

-

Charge a flame-dried 3-neck flask with NaH (60% dispersion in oil, 2.2 eq) under nitrogen.

-

Wash NaH with dry hexane (3x) to remove oil if high purity is required.

-

Add dry THF (10 mL/g of reactant). Cool to 0°C.

-

Dropwise add 1-Octanol (1.0 eq) over 30 minutes. Evolution of

gas will be observed. Stir at 0°C for 1 hour.

-

-

Coupling (

):-

Dissolve Chloroacetic acid (1.1 eq) in minimal dry THF.

-

Slowly add the chloroacetic acid solution to the alkoxide mixture at 0°C. (Note: The acid will consume 1 eq of base immediately; the second eq facilitates the substitution).

-

Allow the mixture to warm to Room Temperature (RT) and reflux for 4–6 hours.

-

-

Quench & Isolation:

-

Cool to 0°C. Quench carefully with water.

-

Evaporate THF under reduced pressure.

-

Dilute the aqueous residue with water and wash with Diethyl Ether (removes unreacted octanol and mineral oil).

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

-

-

Purification:

-

Extract the acidic aqueous layer with Ethyl Acetate (3x).

-

Dry combined organics over

, filter, and concentrate.[1] -

Validation: If purity is <95%, purify via Kugelrohr distillation or silica gel column chromatography (Hexane:EtOAc gradient).

-

Synthesis Workflow Diagram

Figure 1: Critical path workflow for the Williamson ether synthesis of this compound.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal / Observation | Structural Assignment |

| 1H NMR (CDCl3) | Terminal Methyl ( | |

| Alkyl Chain Methylene ( | ||

| Ether Methylene ( | ||

| Carboxylic Acid ( | ||

| IR Spectroscopy | 1710–1730 cm⁻¹ | C=O Stretch (Carboxylic Acid) |

| 1100–1150 cm⁻¹ | C-O-C Stretch (Ether) | |

| 2850–2950 cm⁻¹ | C-H Stretch (Alkyl Chain) | |

| Mass Spectrometry | m/z 187 [M-H]⁻ | Negative Ion Mode (ESI) |

Functional Applications in Drug Development

This compound serves as more than a simple surfactant; it is a "functional excipient" with specific utility in permeation enhancement and prodrug synthesis.

Permeation Enhancement Mechanism

As an Alkyl Ether Carboxylate (AEC), this molecule exhibits pH-dependent amphiphilicity.

-

Low pH (Stomach): Protonated form is lipophilic, capable of partitioning into lipid bilayers.

-

Neutral pH (Blood/Tissue): Ionized form acts as a surfactant, potentially disrupting tight junctions transiently to allow paracellular transport of co-administered drugs.

Metabolic Stability

Unlike octanoic acid, which undergoes rapid

Mechanism of Action Diagram

Figure 2: Mechanism of permeation enhancement via membrane perturbation and surfactant activity.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited compared to commodity chemicals, it should be handled as a standard organic acid/irritant.

-

GHS Classification:

-

Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors if heated.[3][4][5]

-

Storage: Store in a cool, dry place. Hygroscopic tendencies may exist; keep tightly sealed.

References

-

American Elements. (n.d.). This compound Properties and Specifications. Retrieved from [Link][6]

-

PubChem. (n.d.).[2] Compound Summary: this compound.[2][7][6][8] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1943). General methods for Ether Carboxylates (Williamson Synthesis Adaptation). Coll. Vol. 2, p. 260. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier for Alkyl Ether Carboxylates. Retrieved from [Link][2]

Sources

- 1. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]

- 2. 2-(2-Octoxyethoxy)acetic acid | C12H24O4 | CID 4049161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 7320378 /mcn [igsvtu.lanuk.nrw.de]

- 5. denso-technic.com [denso-technic.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound | 63632-58-6 | MOLNOVA [molnova.com]

- 8. This compound | 63632-58-6 | MOLNOVA [molnova.com]

Technical Whitepaper: Strategic Selection of Starting Materials for 2-(Octyloxy)acetic Acid

This technical guide details the strategic selection of starting materials and the synthetic methodology for 2-(Octyloxy)acetic acid (CAS: 764-71-6 for the salt form, often chemically distinct as the free acid; Target Structure:

Executive Summary

This compound is a critical ether-carboxylic acid intermediate used in the synthesis of pharmaceutical surfactants, lipophilic linkers, and liquid crystal formulations. Its amphiphilic nature—combining a lipophilic octyl chain with a hydrophilic carboxyl head—demands precise synthetic control to prevent the formation of difficult-to-remove emulsifying impurities.

This guide focuses on the Williamson Ether Synthesis via Phase Transfer Catalysis (PTC), the industry-standard route for scalability and safety. We analyze the critical quality attributes (CQAs) of the two primary starting materials: 1-Octanol and Chloroacetic Acid .

Part 1: Retrosynthetic Analysis & Pathway Selection

The synthesis of this compound is best approached through a disconnection at the ether oxygen. While oxidation of 2-(octyloxy)ethanol is a viable pathway, it requires strong oxidants (Jones reagent/Nitric acid) that introduce safety risks and purification burdens. The Williamson Ether Synthesis remains the superior choice for drug development applications due to its atom economy and defined impurity profile.

Visualization: Retrosynthetic Disconnection

Figure 1: Retrosynthetic analysis revealing the convergent synthesis from 1-Octanol and Chloroacetic acid.

Part 2: Critical Analysis of Starting Materials

The purity of the final API intermediate is dictated by the impurity profile of the starting materials. For this compound, the lipophilicity of the octyl chain makes removing homologous impurities (C6, C10) extremely difficult post-synthesis.

1-Octanol (The Nucleophile)

-

Role: Provides the lipophilic tail.

-

Critical Quality Attribute (CQA): Isomeric Purity.

-

The Risk: Industrial grade "Octanol" often contains 2-ethylhexanol (a branched isomer) or linear homologues (1-hexanol, 1-decanol).

-

Impact: Branched isomers drastically alter the surfactant properties (CMC values) and biological half-life of the final drug conjugate.

-

Specification Requirement: Must specify >99% n-Octanol (linear) . Avoid "Iso-octanol" grades.

-

-

Water Content:

-

If using NaH (anhydrous route): Water must be <0.05% to prevent dangerous

evolution and hydroxide formation. -

If using NaOH/PTC (aqueous route): Water content is less critical, but stoichiometry must be adjusted.

-

Chloroacetic Acid (The Electrophile)

-

Role: Provides the carboxylate head group.

-

Reactivity Choice: Chloro- vs. Bromo- acetic acid.

-

Recommendation:Chloroacetic acid (or Sodium Chloroacetate).

-

Reasoning: While Bromoacetic acid is more reactive, it is significantly more expensive and less stable. Under Phase Transfer Catalysis (PTC) conditions, the reactivity of the chloride is sufficient.

-

-

Impurity Risk: Dichloroacetic Acid (DCAA).

-

Impact: DCAA reacts to form bis-octyloxy byproducts or cross-linked impurities that are inseparable by standard crystallization.

-

Specification: Ensure Monochloroacetic acid content >99.0%.

-

The Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS)

-

Role: Phase Transfer Catalyst.[1] Transfers the chloroacetate ion into the organic phase (or the octoxide to the interface) to facilitate reaction.

-

Selection: TBAHS is preferred over TBAI (Iodide) to avoid the formation of radical scavengers or colored iodine impurities in the final API.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a Solid-Liquid Phase Transfer Catalysis method. It is designed to be self-validating: the evolution of the reaction can be visually monitored by the dissolution of the solid base and the formation of the sodium salt precipitate.

Reagents:

-

1-Octanol (1.0 eq)

-

Chloroacetic acid (1.5 eq) - Excess drives reaction to completion.

-

Sodium Hydroxide (Solid, Micropearls) (3.5 eq)

-

TBAHS (0.05 eq)

-

Solvent: Toluene (or neat if temperature is controlled).

Step-by-Step Methodology

-

Preparation of the Alkoxide (In-Situ):

-

Charge 1-Octanol and TBAHS into a reactor.

-

Add Toluene (3 volumes).

-

Causality: Toluene acts as azeotropic solvent and moderates the exotherm.

-

Add solid NaOH slowly. Stir at 40°C for 30 minutes.

-

-

Electrophile Addition:

-

Prepare a solution of Chloroacetic acid in Toluene (or add solid Sodium Chloroacetate).

-

Critical Step: Add Chloroacetic acid dropwise at 50-60°C.

-

Control: Do not exceed 70°C. Higher temperatures promote the hydrolysis of chloroacetic acid to glycolic acid (useless byproduct).

-

-

Reaction Phase:

-

Reflux at 80-90°C for 4-6 hours.

-

IPC (In-Process Control): Monitor by GC-FID. Look for the disappearance of 1-Octanol.

-

Validation: Reaction is considered complete when 1-Octanol < 1.0%.

-

-

Work-up (The Purification Logic):

-

Phase Separation: The product is in the aqueous phase as the Sodium Salt (Sodium 2-(octyloxy)acetate). Unreacted Octanol remains in the organic (Toluene) layer.

-

Self-Cleaning Step: This extraction effectively removes the lipophilic unreacted starting material.

-

Separate layers.[4][5] Wash the aqueous layer with fresh Toluene.

-

Acidification & Isolation:

-

Acidify the aqueous layer with HCl (pH < 1).

-

The free acid, This compound , will oil out or precipitate.

-

Extract with Ethyl Acetate, dry over

, and concentrate.[5]

-

Visualization: Synthesis Workflow

Figure 2: Phase Transfer Catalysis workflow ensuring separation of unreacted lipophilic starting materials.

Part 4: Data Summary & Quality Specifications

Table 1: Starting Material Specifications for Pharmaceutical Grade Synthesis

| Material | Critical Parameter | Specification Limit | Rationale |

| 1-Octanol | Purity (GC) | Prevents homologous impurities. | |

| 2-Ethylhexanol | Branched isomers alter biological activity.[6] | ||

| Water | Minimizes side-reaction (hydrolysis). | ||

| Chloroacetic Acid | Purity (Titration) | Ensures stoichiometry accuracy. | |

| Dichloroacetic Acid | Prevents formation of bis-alkylated impurities. | ||

| Toluene | Water | Anhydrous conditions favor yield. |

References

-

Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[6]

-

Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254.

-

PubChem Compound Summary . (2024). "this compound".[7] National Center for Biotechnology Information.

-

Organic Syntheses . (1943). "Ethoxyacetic acid".[5] Org.[6][8] Synth. Coll. Vol. 2, p.260. (Methodology adaptation).

-

PatSnap/Google Patents . (2010). "Synthesis method of 2-(2-chloroethoxy) acetic acid". CN101844978A. (Analogous ether acid synthesis).

Sources

- 1. francis-press.com [francis-press.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts - Google Patents [patents.google.com]

- 6. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 63632-58-6 | MOLNOVA [molnova.com]

- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-(Octyloxy)acetic Acid

Introduction

2-(Octyloxy)acetic acid is a valuable intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals, surfactants, and as a corrosion inhibitor. Its synthesis is a prime example of the robust and versatile Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage. This guide provides a comprehensive overview of the synthesis of this compound, delving into the reaction mechanism, a detailed experimental protocol, strategies for process optimization, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important transformation.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction typically involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction.[2][3][4][5]

Reaction Mechanism and Rationale

The synthesis of this compound via the Williamson ether synthesis proceeds in two key steps:

-

Deprotonation: 1-Octanol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium octoxide.[6][7][8] This step is crucial as it generates a potent nucleophile, the octoxide anion, which is necessary for the subsequent substitution reaction.[5] The choice of a strong base is critical to ensure complete deprotonation of the alcohol.[3]

-

Nucleophilic Substitution (S(_N)2): The highly reactive octoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the α-carbon in chloroacetic acid.[6] This results in the displacement of the chloride leaving group and the formation of the ether linkage, yielding the sodium salt of this compound. A subsequent acidic workup protonates the carboxylate to give the final product.

The reaction is a classic example of an S(N)2 mechanism, where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[5] For this synthesis, the use of a primary alkyl halide (within the chloroacetic acid molecule) is ideal, as it minimizes the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.[5][9]

Mechanistic Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Octanol | C₈H₁₈O | 130.23 | 13.0 g (15.8 mL) | 0.1 | |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g | 0.11 | Caution: Highly reactive and flammable.[10][11] |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 9.45 g | 0.1 | Caution: Corrosive and toxic. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry solvent is crucial. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - | For workup. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | For washing. |

| Brine | NaCl (aq) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Preparation of Sodium Octoxide: 4.4 g (0.11 mol) of 60% sodium hydride dispersion is carefully washed with anhydrous hexane to remove the mineral oil and then suspended in 100 mL of anhydrous THF in the reaction flask. The suspension is cooled to 0 °C in an ice bath. 13.0 g (0.1 mol) of 1-octanol is dissolved in 50 mL of anhydrous THF and added dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. The reaction is exothermic, and hydrogen gas is evolved. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete, and then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium octoxide.

-

Ether Formation: A solution of 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of anhydrous THF is added dropwise to the sodium octoxide solution at room temperature over 30 minutes.

-

Reaction Completion and Monitoring: The reaction mixture is then heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is cautiously quenched by the slow addition of water. The THF is removed under reduced pressure. The resulting aqueous solution is acidified to a pH of approximately 2 with 2M hydrochloric acid. The aqueous layer is then extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Process Optimization and Considerations

Several factors can influence the yield and purity of the final product. Careful consideration of these parameters is essential for a successful synthesis.

Solvent Choice

The choice of solvent is critical for the Williamson ether synthesis. Aprotic polar solvents, such as THF, N,N-dimethylformamide (DMF), and acetonitrile, are commonly used as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the S(_N)2 reaction.[4][9] Protic solvents should be avoided as they can protonate the alkoxide, reducing its nucleophilicity.

Temperature and Reaction Time

The reaction is typically conducted at elevated temperatures to increase the reaction rate.[4][9] However, excessively high temperatures can promote the competing E2 elimination side reaction, especially if secondary or tertiary alkyl halides are used.[9] For the synthesis of this compound, refluxing in THF provides a good balance between reaction rate and selectivity. Reaction times can range from 1 to 8 hours.[4][9]

Base Selection

A strong base is required to completely deprotonate the alcohol. Sodium hydride is a common and effective choice.[7] Other strong bases such as potassium hydride (KH) or sodium amide (NaNH₂) can also be used. The use of weaker bases like sodium hydroxide or potassium carbonate may be possible, particularly with the aid of a phase-transfer catalyst.[2][4]

Phase-Transfer Catalysis

To improve the reaction efficiency, especially when using less soluble inorganic bases, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can be employed.[9] The PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Side Reactions and Purification Strategies

The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by sterically hindered alkyl halides and high temperatures.[9] In the synthesis of this compound, since a primary halide is used, this is less of a concern. Another potential side reaction is the hydrolysis of chloroacetic acid by any residual water, which would form glycolic acid.[12]

Purification Workflow

Caption: General purification workflow for this compound.

The crude product is typically purified by a series of extractions to remove water-soluble impurities and unreacted starting materials.[13] Washing with a mild base like sodium bicarbonate helps to remove any unreacted chloroacetic acid. The final product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl chain, the methylene group adjacent to the ether oxygen, and the methylene group of the acetic acid moiety. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the octyl chain, the ether linkage, and the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong, broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. A C-O stretching band for the ether will be observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural confirmation.[14]

Safety Considerations

-

Sodium Hydride: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[10][11] It should be handled in an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.[10][15]

-

Chloroacetic Acid: Chloroacetic acid is corrosive and toxic. It can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate PPE.

-

Solvents: The organic solvents used in this synthesis (THF, diethyl ether, hexane) are flammable. They should be handled away from open flames and other ignition sources.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route for the preparation of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. Proper purification and characterization are crucial to ensure the quality of the final compound for its intended applications in research and development. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis of this and related alkoxyacetic acids.

References

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

- Google Patents. (n.d.). WO2011064249A1 - Synthesis of acetoxyacetaldehyde.

-

Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. [Link]

- Google Patents. (n.d.). EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts.

-

NJ.gov. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. [Link]

-

RSC Publishing. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 7). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. [Link]

- Google Patents. (n.d.). US5662780A - Process for purifying acetic acid.

-

University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

-

Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. [Link]

-

Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. [Link]

-

RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

-

PubMed. (2003, July 25). Synthesis, Characterization, and Use of 2-[(2H(9))butoxy]acetic Acid and 2-(3-methylbutoxy)acetic Acid as an Internal Standard and an Instrument Performance Surrogate, Respectively, for the Gas Chromatographic-Mass Spectrometric Determination of 2-butoxyacetic Acid, a Human Metabolite of 2-butoxyethanol. [Link]

-

ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

-

Copernicus Publications. (2024, February 20). NMR spectroscopic applications to atmospheric organic aerosol analysis – Part 2. [Link]

-

Wikipedia. (n.d.). Sodium chloroacetate. [Link]

-

European Patent Office. (n.d.). EXTRACTION PROCESS FOR REMOVAL OF IMPURITIES FROM TEREPHTHALIC ACID FILTRATE. [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

-

Chemguide. (n.d.). making carboxylic acids. [Link]

-

Beilstein Journals. (n.d.). Experimental Part. [Link]

-

Sciencemadness.org. (2024, January 30). Synthesis of Chloroacetic acid. [Link]

-

Organic Syntheses. (n.d.). 6 - Working with Hazardous Chemicals. [Link]

-

ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

-

YouTube. (2023, February 8). Preparations and Reactions of Carboxylic Acids. [Link]

- Google Patents. (n.d.).

Sources

- 1. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 2-(Octyloxy)acetic Acid

This guide is structured as a high-level technical whitepaper designed for researchers and formulation scientists. It synthesizes structural analysis with practical experimental protocols, adhering to the requested "Senior Application Scientist" persona.

Molecular Weight: 188.26 g/mol [1]Executive Summary

2-(Octyloxy)acetic acid is an amphiphilic ether carboxylic acid utilized primarily as a surfactant intermediate and permeation enhancer in pharmaceutical development. Its physicochemical behavior is governed by the competition between its hydrophobic octyl tail (

This guide provides a definitive framework for solubilizing this compound. Unlike simple solutes, this compound exhibits complex phase behavior—forming dimers in non-polar solvents and micelles in aqueous media. This document details the solubility landscape, thermodynamic prediction models, and a validated experimental protocol for precise quantification.

Physicochemical Basis of Solubility

To predict solubility, we must deconstruct the molecule into its functional interaction domains.

Structural Analysis

-

Hydrophobic Domain (

): The octyl chain drives solubility in non-polar organic solvents (alkanes, aromatics) via Van der Waals dispersion forces. -

Ether Linkage (

): Increases polarity relative to pure fatty acids, enhancing solubility in moderately polar solvents (ethers, esters). -

Hydrophilic Domain (

): Capable of strong Hydrogen Bonding (donor and acceptor).-

In Non-polar Solvents: Forms cyclic dimers, increasing apparent lipophilicity.

-

In Polar Protic Solvents: Solvates via H-bonds, preventing dimerization.

-

In Water: Ionization dependent (

). Low solubility at low pH; high solubility at

-

The "Like Dissolves Like" Landscape

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the predicted solubility profile is categorized below.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding solvation of the carboxyl group; alkyl chain is accommodated by the organic moiety of the alcohol. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt acid dimers; excellent general solvency for amphiphiles. |

| Chlorinated | Chloroform, DCM | Very High | "Gold standard" for fatty acid derivatives. Breaks dimers and solvates the alkyl chain efficiently. |

| Non-Polar | Hexane, Heptane | Moderate to High | Soluble due to the |

| Ethers/Esters | THF, Ethyl Acetate | High | Excellent compatibility with the ether linkage and carboxyl group. |

| Aqueous | Water (pH < 3) | Low (<1 mg/mL) | Predominantly hydrophobic effect; molecule remains protonated and oily. |

| Aqueous | Water (pH > 6) | High (Micellar) | Deprotonation forms the octyloxyacetate anion, acting as a soluble surfactant. |

Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of this compound in a target solvent. Scope: Applicable to organic solvents and aqueous buffers.[2]

Workflow Visualization

The following diagram outlines the self-validating workflow for solubility determination.

Figure 1: Standardized Saturation Shake-Flask protocol for solubility determination.

Detailed Methodology

Step 1: Preparation (The Saturation Point)

-

Place 2.0 mL of the target solvent into a borosilicate glass vial (4 mL capacity).

-

Add this compound dropwise (if liquid) or spatula-tip (if solid) while stirring.

-

Critical Check: Continue addition until a distinct second phase (oil droplets or solid precipitate) persists. This confirms the system is saturated. Without a persistent second phase, solubility cannot be measured.

Step 2: Equilibration

-

Seal vials tightly to prevent solvent evaporation.

-

Agitate in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24 to 48 hours .

-

Note: For viscous solvents (e.g., PEG-400), extend time to 72 hours.

Step 3: Phase Separation

-

Filtration: Use a syringe filter compatible with the solvent (PTFE for organics, Nylon/PES for aqueous).

-

Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption onto the filter membrane.

-

-

Centrifugation: Alternatively, centrifuge at 10,000 RPM for 10 minutes and carefully pipette the supernatant.

Step 4: Quantification (HPLC Method)

Since this compound lacks a strong chromophore, standard UV detection at 254 nm is weak. Use 210 nm or Refractive Index (RI) detection.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Calculation:

Thermodynamic Modeling (HSP)

For formulation screening without physical samples, use Hansen Solubility Parameters (HSP) . The solubility distance (

Estimated Parameters for this compound:

-

(Dispersion): ~16.0

-

(Polarity): ~4.5

-

(H-Bonding): ~10.0

Interpretation:

- : High likelihood of solubility.

-

Best Solvents: Chloroform, THF, Ethanol.

-

Poor Solvents: Water (neutral), Perfluoroalkanes.

Applications in Drug Development[3][4][5][6]

Permeation Enhancement

This compound acts as a permeation enhancer by disrupting the lipid packing of the stratum corneum (transdermal) or intestinal epithelium (oral).

-

Mechanism: The octyl tail inserts into the lipid bilayer, while the charged head group (at physiological pH) creates defects, increasing membrane fluidity.

Counter-Ion for Salt Formation

It can be used to form lipophilic salts with basic drugs (e.g., amine-based APIs).

-

Benefit: Increases the solubility of the drug in organic solvents (for spray drying) or lipid formulations (SEDDS).

pH-Dependent Solubility Switch

The compound's solubility is highly pH-dependent.

-

Acidic Environment (pH < 4): Exists as an oil; soluble in organic phases.

-

Basic Environment (pH > 5): Exists as a surfactant anion; soluble in water.

-

Utility: This property allows for pH-triggered release systems or extractive purification processes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28319, this compound. Retrieved January 31, 2026 from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard text for HSP methodology).

- Aungst, B. J. (2012).Absorption Enhancers: Applications and Advances. The AAPS Journal.

Sources

Technical Guide: Safety, Handling, and Application of 2-(Octyloxy)acetic Acid

Part 1: Executive Summary & Compound Profile

2-(Octyloxy)acetic acid (CAS: 63632-58-6) is a specialized ether-carboxylic acid intermediate used frequently in medicinal chemistry as a lipophilic linker and in the synthesis of surfactant-like bioactive molecules. While structurally simple, its amphiphilic nature—combining a hydrophobic octyl chain with a hydrophilic, acidic head group—presents unique safety challenges. This molecule acts as an anionic surfactant, capable of penetrating biological membranes more effectively than simple mineral acids, potentially leading to deep-tissue chemical burns if mishandled.

This guide moves beyond generic safety data sheets (SDS), providing a causality-based approach to handling, storage, and experimental utilization in a drug discovery context.

Physicochemical & Safety Profile

| Property | Specification | Operational Implication |

| CAS Number | 63632-58-6 | Universal identifier for inventory/waste tracking. |

| Formula | C₁₀H₂₀O₃ | MW: 188.26 g/mol .[1] |

| Physical State | Waxy Solid / Low-melting Solid | Prone to "creeping" on glass surfaces; difficult to weigh statically. |

| Acidity (pKa) | ~3.5–4.0 (Predicted) | Stronger acid than acetic acid due to the inductive effect of the |

| Solubility | DMSO, Methanol, DCM, Chloroform | High lipophilicity; poor water solubility unless pH > 7. |

| Storage | -20°C (Desiccated) | Low temperature prevents slow oxidative degradation of the ether linkage. |

| Primary Hazard | Corrosive / Serious Eye Damage | Risk: Rapid corneal clouding and irreversible damage upon contact. |

Part 2: Hazard Mechanics & Risk Assessment[2]

The "Surfactant-Acid" Threat Vector

Unlike standard mineral acids (e.g., HCl), this compound possesses a lipophilic tail. This structure allows the molecule to intercalate into the lipid bilayer of cell membranes.

-

Mechanism: The octyl chain anchors into the skin/eye membrane.

-

Action: The carboxylic acid group delivers protons (

) directly to the intracellular space or stromal layer. -

Result: This "trojan horse" effect can cause delayed but deep chemical burns, particularly to the eyes, where it acts similarly to a cationic surfactant but with acidic corrosive properties.

GHS Classification (Derived from Structural Analogues)

While specific toxicological data is sparse, treated as Class 1B Corrosive based on ether-acid pharmacophore.

Part 3: Strategic Handling & Storage

Storage Protocol: The "Cold Chain" Logic

Vendors recommend storage at -20°C . This is not solely for chemical stability (ether acids are relatively robust) but to maintain physical form.

-

Issue: At room temperature, the compound may exist as a sticky, semi-solid paste that adheres to septa and spatulas, increasing contamination risk.

-

Solution: Handle the container only after allowing it to equilibrate to room temperature in a desiccator. This prevents condensation from hydrolyzing the acid to a hydrate form, which alters stoichiometry in sensitive couplings.

PPE Decision Matrix

The following logic gate determines the required Personal Protective Equipment (PPE) based on the operational state of the chemical.

Figure 1: PPE Selection Logic. Note that generating acid chlorides (e.g., using SOCl₂) significantly escalates the hazard profile.

Part 4: Operational Protocols

Protocol A: Safe Preparation of Stock Solutions (100 mM)

Objective: Create a stable stock solution for biological assays or synthesis without degradation.

-

Equilibration: Remove vial from -20°C storage. Place in a desiccator for 30 minutes to reach room temperature. Why? Prevents water condensation which interferes with accurate weighing.

-

Solvent Choice: Use DMSO (Dimethyl sulfoxide) for biological assays or Anhydrous DCM for synthesis. Avoid alcohols if activating the acid downstream (prevents esterification).

-

Weighing:

-

Use an anti-static weighing boat.

-

Technique: If the substance is waxy, use a pre-weighed glass syringe to transfer the material directly into the volumetric flask by difference. This avoids loss on the spatula.

-

-

Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials (Teflon-lined caps). Store at -20°C. Plastic tubes (Eppendorf) are discouraged for long-term storage due to potential leaching of plasticizers by the lipophilic tail.

Protocol B: Activation for Synthesis (Acid Chloride Formation)

Context: The most common synthetic utility is converting the acid to an acid chloride for amide coupling. Hazard: This releases HCl gas and creates a highly corrosive, volatile intermediate.

Workflow:

-

Setup: Flame-dried round-bottom flask under Nitrogen (

) atmosphere. -

Reagents: this compound (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 1 drop).

-

Solvent: Anhydrous DCM (

). -

Procedure:

-

Dissolve acid in DCM. Cool to 0°C.

-

Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO + CO₂ + HCl).

-

Add DMF dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

-

-

Quenching (Critical): Do NOT quench directly with water. Remove solvent in vacuo (using a base trap for the pump) to obtain the crude acid chloride. Use immediately.

Figure 2: Activation Workflow. Red node indicates high-risk step requiring fume hood and blast shield.

Part 5: Emergency Response

Spill Management

-

Small Spill (< 5 g):

-

Cover with solid sodium bicarbonate (

) or a commercial acid neutralizer. -

Wait for bubbling to cease.

-

Sweep up with a dustpan; place in a hazardous waste container labeled "Organic Acid Debris."

-

Clean surface with soap and water (the surfactant tail requires soap, water alone will smear it).

-

First Aid

-

Eye Contact: Time Critical. Irrigate immediately with water for 15 minutes. Do not wait for a physician. The surfactant nature aids penetration; immediate dilution is the only mitigation.

-

Skin Contact: Wash with soap and water. Why Soap? Water alone may not efficiently remove the lipophilic octyl chain.

References

-

PubChem. 2-(2-Butoxyethoxy)acetic acid (Structural Analogue Safety Data). National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

An In-depth Technical Guide to 2-(Octyloxy)acetic Acid: From Discovery to Synthetic Pathways and Potential Applications

This guide provides a comprehensive technical overview of 2-(Octyloxy)acetic acid, a molecule of interest at the intersection of natural product chemistry and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's origins, established synthetic routes, physicochemical properties, and explores its potential applications based on the activities of structurally related molecules.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₂₀O₃, is an alkoxy-substituted carboxylic acid.[1] Its structure features a lipophilic octyl chain linked via an ether bond to an acetic acid moiety. This amphiphilic character, combining a nonpolar alkyl tail with a polar carboxylic acid headgroup, suggests potential for interactions at biological interfaces and influences its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₂₀O₃ | American Elements[1] |

| Molecular Weight | 188.27 g/mol | American Elements[1] |

| CAS Number | 63632-58-6 | MOLNOVA[2] |

| Appearance | No data available; likely a liquid or low-melting solid | Inferred |

| Solubility | Expected to have limited solubility in water and good solubility in organic solvents | Inferred |

Discovery and Historical Context

The discovery of this compound is rooted in the field of natural product chemistry. It has been identified as a fungal metabolite that accumulates in the growth medium of Acinetobacter, a genus of Gram-negative bacteria.[2] Acinetobacter species are ubiquitous in nature, found in soil and water, and are known for their diverse metabolic capabilities.[3][4][5] The production of secondary metabolites like this compound is a characteristic feature of many microorganisms, often as part of their chemical defense or communication strategies.

While the specific initial isolation and characterization of this compound from Acinetobacter is not extensively detailed in readily available literature, its identification as a natural product distinguishes it from compounds that are solely of synthetic origin. This natural provenance provides a compelling rationale for investigating its potential biological activities, as many natural products have served as scaffolds for the development of therapeutic agents.

Synthetic Methodologies

The primary and most versatile method for the synthesis of this compound and related alkoxy acetic acids is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, two main variations of this approach are feasible.

Synthesis from 1-Octanol and a Haloacetic Acid

This is a common and efficient route. It involves the deprotonation of 1-octanol to form the corresponding octyloxide, which then acts as a nucleophile to displace the halide from a haloacetic acid, typically chloroacetic acid or bromoacetic acid.

Materials:

-

1-Octanol

-

Sodium hydride (NaH) or another strong base (e.g., potassium tert-butoxide)

-

Chloroacetic acid

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol (1 equivalent) in anhydrous THF.

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium octyloxide.

-

Nucleophilic Substitution: Dissolve chloroacetic acid (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution via the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water.

-

Acidify the aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a strong base like sodium hydride necessitates an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

-

Aprotic Solvent: Aprotic solvents like THF are used because they do not have acidic protons that would quench the highly basic alkoxide nucleophile.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing the nucleophilic substitution to proceed to completion in a reasonable timeframe.

-

Acidic Workup: The final product is a carboxylic acid, which is soluble in its carboxylate form in basic aqueous solution. Acidification protonates the carboxylate, rendering the this compound less water-soluble and allowing for its extraction into an organic solvent.

Diagram 1: Williamson Ether Synthesis of this compound

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Potential Applications and Research Directions

While specific biological activities of this compound are not yet extensively documented, the broader class of alkoxy and phenoxy acetic acids has been investigated for various pharmacological properties. These studies provide a logical framework for exploring the potential applications of this compound.

Antimicrobial and Antifungal Potential

Acetic acid itself is a known antimicrobial and antifungal agent.[6] Its efficacy is often attributed to its ability to disrupt cell membrane function and intracellular pH homeostasis in microorganisms. The lipophilic octyl chain of this compound could potentially enhance its ability to penetrate microbial cell membranes, a strategy often employed in the design of antimicrobial agents to increase their potency. Given that this compound is a fungal metabolite, it is plausible that it plays a role in the ecological interactions of Acinetobacter, potentially by inhibiting the growth of competing fungi. This warrants further investigation into its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. The structural features of this compound, particularly the carboxylic acid moiety, are common to many COX inhibitors. Future research could involve in vitro assays to determine if this compound can inhibit COX-1 and COX-2 enzymes.

Diagram 2: Potential COX Inhibition Pathway

Caption: Hypothetical inhibition of the cyclooxygenase pathway by this compound.

Enzyme Inhibition in Drug Development

The general structure of 2-(alkoxy)acetic acids makes them interesting candidates for enzyme inhibitor screening. The carboxylic acid can act as a key binding group (a pharmacophore) that interacts with the active site of various enzymes, while the alkoxy chain can be modified to enhance potency, selectivity, and pharmacokinetic properties. For example, derivatives of (2-arylcarbamoyl-phenoxy)-acetic acid have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The structural features of this compound could serve as a starting point for the design of new inhibitors for a range of enzymatic targets.

Conclusion and Future Perspectives

This compound is a fascinating molecule with a dual identity as a natural product and a synthetically accessible compound. While its history is tied to its discovery as a metabolite of Acinetobacter, its future potential lies in the exploration of its biological activities. The robust and well-understood Williamson ether synthesis provides a reliable method for its production, enabling further research into its antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. As the demand for novel therapeutic agents continues to grow, the study of relatively simple, yet potentially bioactive molecules like this compound offers a promising avenue for drug discovery and development.

References

-

American Elements. This compound | CAS 63632-58-6. [Link]

-

Brady, M. F., Jamal, Z., & Pervin, N. (2023). Acinetobacter. In StatPearls. StatPearls Publishing. [Link]

-

García-García, A., M'Barek, Y. B., & Bach, H. (2021). Antibacterial effect of acetic acid during an outbreak of carbapenem-resistant Acinetobacter baumannii in an ICU (II). Journal of infection in developing countries, 15(8), 1147–1153. [Link]

-

Jin, J. S., Kwon, S. O., Moon, D. C., Gurung, M., Lee, J. H., Kim, S. I., & Lee, J. C. (2011). Acinetobacter baumannii secretes cytotoxic outer membrane protein A via outer membrane vesicles. PloS one, 6(2), e17027. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106312, 2-(2-Butoxyethoxy)acetic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4049161, 2-(2-Octoxyethoxy)acetic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82296, 2-(Octyloxy)ethanol. [Link]

-

Nemec, A., Krizova, L., Maixnerova, M., van der Reijden, T. J., Deschaght, P., Passet, V., Vaneechoutte, M., Brisse, S., & Dijkshoorn, L. (2015). Genotypic and phenotypic characterization of the Acinetobacter calcoaceticus-Acinetobacter baumannii complex with the proposal of Acinetobacter pittii sp. nov. (formerly Acinetobacter genomic species 3) and Acinetobacter nosocomialis sp. nov. (formerly Acinetobacter genomic species 13TU). Research in microbiology, 162(4), 325–335. [Link]

-

Ryssel, H., Kloeters, O., Germann, G., Schäfer, T., Wiedemann, G., & Oehlbauer, M. (2015). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns : journal of the International Society for Burn Injuries, 41(4), 695–700. [Link]

-

Di Micco, S., Terracciano, S., Cantone, V., Bifulco, G., & Bruno, I. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in chemistry, 7, 73. [Link]

-

Drugs.com. (2023). Acetic Acid: Package Insert / Prescribing Information. [Link]

-

El-Sayed, M. A., El-Gamal, K. M., El-Meligy, A. Y., & El-Kerdawy, A. M. (2019). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules (Basel, Switzerland), 24(22), 4087. [Link]

-

Touchon, M., Cury, J., & Rocha, E. P. (2017). History of the taxonomy of Acinetobacter: the emergence of hospital-adapted species of global health concern. Microbiology (Reading, England), 163(12), 1773–1783. [Link]

- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. (Historical reference, direct URL not available)

-

Towner, K. J. (2009). Acinetobacter: an old friend, but a new enemy. Journal of hospital infection, 73(4), 355–363. [Link]

-

Garciglia-Mercado, C., et al. (2021). Antibacterial effect of acetic acid during an outbreak of carbapenem-resistant Acinetobacter baumannii in an ICU (II). Journal of Infection in Developing Countries, 15(08), 1147-1153. [Link]

-

Abdel-Mottaleb, M. M. A., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 24(22), 4087. [Link]

-

Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. Advances in wound care, 4(7), 363-372. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound | 63632-58-6 | MOLNOVA [molnova.com]

- 3. History of the taxonomy of Acinetobacter: the emergence of hospital-adapted species of global health concern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and Pathophysiological Overview of Acinetobacter Infections: a Century of Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acinetobacter - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-(Octyloxy)ethanol | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(Octyloxy)acetic Acid

Abstract

2-(Octyloxy)acetic acid (CAS: 63632-58-6) represents a critical class of ether-linked carboxylic acids utilized as amphiphilic building blocks in drug delivery systems, surfactant chemistry, and supramolecular assemblies. Unlike simple fatty acids, the ether oxygen at the

Part 1: Synthesis Protocol (Williamson Ether Strategy)

Experimental Rationale

While industrial routes often utilize aqueous sodium hydroxide and phase transfer catalysts, research-grade applications require high purity and the absence of water to prevent side reactions (hydrolysis of chloroacetic acid). Therefore, this protocol utilizes Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) .

Mechanistic Insight: The reaction proceeds via an

Reagents and Equipment

-

Reactants: 1-Octanol (>99%), Chloroacetic acid (solid), Sodium Hydride (60% dispersion in mineral oil).

-

Solvents: Anhydrous THF (dried over molecular sieves), Hexanes, Ethyl Acetate, 1M HCl.

-

Equipment: 3-neck round-bottom flask (500 mL), reflux condenser, addition funnel, nitrogen atmosphere line, ice bath.

Step-by-Step Procedure

Step 1: Alkoxide Formation

-

Flame-dry the 3-neck flask and flush with nitrogen.

-

Charge NaH (8.8 g, 0.22 mol, 1.1 eq) into the flask. Wash twice with dry hexanes to remove mineral oil if high purity is strictly required; otherwise, proceed with dispersion.

-

Add anhydrous THF (150 mL) and cool to 0°C using an ice bath.

-

Add 1-Octanol (26.0 g, 0.20 mol, 1.0 eq) dropwise via addition funnel over 30 minutes.

-

Caution: Vigorous

gas evolution. Ensure proper venting.[4]

-

-

Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear/viscous.

Step 2: Nucleophilic Substitution

-

Prepare a solution of Chloroacetic acid (20.8 g, 0.22 mol, 1.1 eq) in THF (50 mL). Note: Neutralize this solution slightly with a separate equivalent of base if strictly preventing initial protonation of alkoxide is desired, but standard protocol allows the excess base in the pot to handle the acid proton.

-

Refined Approach: To avoid quenching the octyl-alkoxide, it is superior to add Sodium Chloroacetate (prepared separately or in situ) or use 2.2 eq of NaH total to handle the carboxylic acid proton of chloroacetic acid. We will use 2.2 eq NaH total in Step 1.

-

-

Add the Chloroacetic acid solution dropwise to the reaction mixture at 0°C.

-

Allow to warm to room temperature, then reflux at 66°C for 4-6 hours.

-

Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes; Stain: Bromocresol Green for acid detection).

Step 3: Workup and Purification [5]

-

Quench: Cool to 0°C and carefully add water (20 mL) to destroy excess hydride.

-

Solvent Removal: Evaporate THF under reduced pressure.

-

Extraction: Redissolve the residue in water (100 mL). Wash with diethyl ether (2 x 50 mL) to remove unreacted 1-octanol (organic layer discarded).

-

Acidification: Acidify the aqueous layer to pH ~2 using 6M HCl. The product, this compound, will oil out or precipitate.

-

Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 75 mL).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Final Polish: Distillation under high vacuum (if liquid) or recrystallization from cold hexanes (if solid/waxy) is recommended.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic pathway for this compound via Williamson Ether Synthesis.

Part 2: Physicochemical Characterization

Spectroscopic Validation (NMR)

To ensure the ether linkage is formed and the terminal acid is present,

Expected

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 10.5 - 11.5 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (exchangeable) |

| 4.12 | Singlet | 2H | -O-CH | Methylene alpha to carbonyl & ether |

| 3.55 | Triplet ( | 2H | -O-CH | Methylene alpha to ether oxygen (octyl side) |

| 1.62 | Quintet | 2H | -O-CH | Beta-methylene (octyl chain) |

| 1.20 - 1.40 | Multiplet | 10H | -(CH | Bulk methylene chain |

| 0.88 | Triplet | 3H | -CH | Terminal methyl group |

Critical Micelle Concentration (CMC) Determination

For drug delivery applications, knowing the concentration at which OAA forms micelles is vital. The ether oxygen increases hydrophilicity compared to nonanoic acid, potentially raising the CMC.

Protocol: Surface Tension Method (Wilhelmy Plate)

-

Preparation: Prepare a stock solution of OAA (e.g., 50 mM) in phosphate-buffered saline (pH 7.4) or water (adjusted to pH 8 with NaOH to ensure solubility as the carboxylate salt).

-

Dilution: Create a serial dilution ranging from 0.1 mM to 50 mM.

-

Measurement: Use a Tensiometer with a platinum Wilhelmy plate. Measure surface tension (

) at 25°C for each concentration. -

Analysis: Plot Surface Tension (

) vs. Log[Concentration].-

Result: The intersection of the linear decline and the plateau region indicates the CMC.

-

CMC Logic Diagram

Figure 2: Logical flow of surfactant behavior during Critical Micelle Concentration (CMC) determination.

Part 3: Applications in Drug Delivery

Permeation Enhancement

This compound acts as a permeation enhancer by disrupting the lipid packing of the stratum corneum (transdermal) or intestinal epithelium (oral).

-

Mechanism: The octyl tail inserts into the lipid bilayer, while the ether-linked head group modifies the hydration shell, creating transient defects that allow drug passage.

-

Protocol Tip: When co-formulating with active pharmaceutical ingredients (APIs), maintain OAA concentration slightly above its CMC to ensure a reservoir of surfactant is available to interact with biological membranes.

pH-Sensitive Liposomes

Unlike standard phospholipids, OAA is a pH-sensitive fatty acid derivative.

-

Physiological pH (7.4): OAA is ionized (anionic), stabilizing liposomes.

-

Endosomal pH (5.0): OAA becomes protonated (neutral), causing membrane destabilization and cytosolic release of the drug payload.

Part 4: Safety and Handling

| Hazard Class | Risk Description | Handling Protocol |

| Corrosive | Chloroacetic acid causes severe skin burns and eye damage. | Wear nitrile gloves (double gloved), face shield, and lab coat. Handle only in fume hood. |

| Flammable Solid | Sodium Hydride (NaH) releases hydrogen gas on contact with moisture. | Keep under inert atmosphere ( |

| Irritant | This compound is a skin/eye irritant.[6][7] | Avoid dust/vapor inhalation.[4] Store in a cool, dry place. |

References

-

Williamson Ether Synthesis Mechanism

-

Physicochemical Properties of Alkoxyacetic Acids

-

Surfactant Characterization (CMC Protocol)

- Title: Critical Micelle Concentration (CMC)

- Source: Nanoscience Instruments (General Methodology).

-

URL:[Link]

- Reaction Safety (Sodium Hydride)

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 6. 2-(2-Octoxyethoxy)acetic acid | C12H24O4 | CID 4049161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rlm 45 | C16H32O4 | CID 154267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2-(Octyloxy)acetic Acid in Biological Matrices via UHPLC-MS/MS

This Application Note is structured as a high-level technical guide for the bioanalytical quantification of 2-(Octyloxy)acetic acid (2-OAA) . It addresses the specific challenges of analyzing medium-chain ether carboxylic acids in complex biological matrices.

Executive Summary & Scientific Rationale

This compound (2-OAA) is the primary oxidation metabolite of 2-octyloxyethanol , a non-ionic surfactant and solvent used in industrial coatings and cleaners. Unlike short-chain glycol ethers (e.g., 2-butoxyethanol) whose metabolites are well-characterized for hematotoxicity, the medium-chain lipophilicity of the octyl derivative presents unique bioanalytical challenges.

Why this protocol exists:

-

Amphiphilic Interference: 2-OAA possesses a C8 lipophilic tail and a hydrophilic carboxyl head. In biological matrices, it behaves similarly to endogenous medium-chain fatty acids (MCFAs), leading to significant ion suppression if not chromatographically resolved.

-

Ionization Specificity: As an ether carboxylic acid, 2-OAA ionizes efficiently in negative mode ([M-H]⁻). However, it lacks strong chromophores, rendering UV detection insufficient and mandating Mass Spectrometry.

-

Metabolic Context: Quantification is typically required to assess exposure to 2-octyloxyethanol. The metabolic pathway involves Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting the parent alcohol to the acid.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathway that necessitates the monitoring of 2-OAA.

Figure 1: Biotransformation of 2-octyloxyethanol to 2-OAA via oxidative metabolism.

Analytical Strategy & Methodology

Internal Standard Selection

Critical Requirement: Do not use a generic fatty acid. The ether oxygen in 2-OAA alters the pKa and retention behavior compared to standard fatty acids.

-

Gold Standard: This compound-d17 (Custom synthesis).

-

Practical Alternative: 2-(Butoxy)acetic acid-d9 (commercially available) or Octanoic acid-d15 .

-

Note: If using Octanoic acid-d15, ensure chromatographic separation is sufficient, as the lack of the ether oxygen shifts retention time.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is often insufficient for ether acids due to high phospholipid co-elution. We utilize LLE to isolate the acidic fraction.

Protocol:

-

Aliquot: Transfer 100 µL of Plasma or Urine into a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard (IS) working solution (1 µg/mL in Methanol).

-

Acidification: Add 10 µL of 1.0 M Formic Acid .

-

Rationale: The pKa of 2-OAA is approximately 3.5–4.0. Acidification to pH < 3.0 suppresses ionization, driving the analyte into the neutral form to partition into the organic phase.

-

-

Extraction: Add 600 µL of Ethyl Acetate:Hexane (80:20 v/v) .

-

Rationale: Pure Ethyl Acetate extracts too many polar interferences. The addition of Hexane increases selectivity for the octyl chain.

-

-

Agitation: Vortex for 5 minutes at high speed (2000 rpm).

-

Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Concentration: Transfer 500 µL of the supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50).

Chromatographic Conditions (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Guard Column: VanGuard Pre-column BEH C18.

-

Mobile Phase A: 0.01% Acetic Acid in Water (Avoid Formic Acid in negative mode if possible, as Acetic Acid often yields better [M-H]⁻ sensitivity for ether acids).

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 1.00 | 10 | Desalting |

| 6.00 | 95 | Linear Ramp |

| 7.50 | 95 | Wash |

| 7.60 | 10 | Re-equilibration |

| 10.00 | 10 | End |

Mass Spectrometry Parameters (ESI-)

The analysis is performed in Negative Ion Mode . The ether linkage is stable, but the carboxyl group readily deprotonates.

-

Source: Electrospray Ionization (ESI)

-

Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent arcing).

-

Desolvation Temp: 500°C.

-

Cone Gas: 150 L/Hr.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type |

|---|---|---|---|---|---|

| 2-OAA | 187.1 [M-H]⁻ | 143.1 [M-CO₂]⁻ | 25 | 12 | Quantifier |

| 2-OAA | 187.1 [M-H]⁻ | 59.0 [Acetate]⁻ | 25 | 22 | Qualifier |

| IS (d9-BAA) | 140.1 | 96.1 | 25 | 12 | Internal Std |

Note: The loss of 44 Da (CO₂) is the characteristic fragmentation for simple carboxylic acids.

Workflow Visualization

The following diagram details the logical flow of the analytical procedure, emphasizing the critical acidification step.

Figure 2: Step-by-step extraction and analysis workflow for 2-OAA.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity and Range

-

Calibration Range: 10 ng/mL to 5000 ng/mL.

-